molecular formula C11H16NO2.CH3O4S<br>C12H19NO6S B13785260 Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate CAS No. 68867-59-4

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate

Cat. No.: B13785260
CAS No.: 68867-59-4
M. Wt: 305.35 g/mol
InChI Key: PQXZEJDABLZLMP-UHFFFAOYSA-M
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Description

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is a quaternary ammonium compound featuring a pyridinium core with a butoxycarbonyl ester substituent at the 3-position, a methyl group at the 1-position, and a methyl sulfate counterion. This structure combines aromaticity, ionic character, and ester functionality, making it relevant in applications such as ionic liquids or synthetic intermediates. Key synthetic routes involve N-quaternization of pyridine derivatives using dimethyl sulfate, as demonstrated in poly(ionic liquid) (PIL) synthesis . Nuclear magnetic resonance (NMR) analysis confirms successful quaternization, with distinct peaks at 9.6 ppm (aromatic proton near pyridinium) and 4.2 ppm (methyl group attached to pyridinium) .

Properties

CAS No.

68867-59-4

Molecular Formula

C11H16NO2.CH3O4S
C12H19NO6S

Molecular Weight

305.35 g/mol

IUPAC Name

butyl 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate

InChI

InChI=1S/C11H16NO2.CH4O4S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-5-6(2,3)4/h5-7,9H,3-4,8H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PQXZEJDABLZLMP-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)C1=C[N+](=CC=C1)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the alkylation of pyridine with alkyl halides. For Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate, the synthesis can be achieved through the reaction of 3-(butoxycarbonyl)-1-methylpyridine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The key steps include the preparation of the pyridine derivative, followed by its alkylation with the appropriate alkylating agent. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives .

Scientific Research Applications

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or other biomolecules, leading to inhibition or activation of biological pathways. In catalytic applications, it acts as an electrophile, facilitating various organic transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyridinium Derivatives

Compound Name Substituents/Counterion Molecular Features Key References
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate 3-butoxycarbonyl, 1-methyl, methyl sulfate Ester-functionalized ionic liquid
Pyridinium, 2-C(hydroxyimino)methyl)-1-methyl-, methanesulfonate 2-hydroxyiminomethyl, 1-methyl, methanesulfonate Oxime-functionalized salt
1-Methyl-β-carboline-3-carboxylate derivatives (e.g., Methyl 1-methyl-β-carboline-3-carboxylate) β-carboline core, ester substituents Heterocyclic esters with high melting points (>200°C)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid tert-butoxycarbonyl (Boc), phenyl Boc-protected amino acid derivative

Key Observations :

  • Compared to β-carboline esters (), the pyridinium core introduces ionic character, altering solubility and thermal stability .

Key Observations :

  • The use of dimethyl sulfate for quaternization (target compound) results in incomplete conversion, leaving residual pyridine units in the product . In contrast, alkyl halides like methyl iodide typically achieve higher yields in quaternization .
  • β-Carboline esters () exhibit variable yields, influenced by substituent electronic effects .

Physical and Chemical Properties

Table 3: Property Comparison

Compound Melting Point/Decomposition Solubility Stability Notes
Target compound Not reported Likely polar/aprotic solvents (e.g., DMSO, methanol) Hydrolysis-prone ester group
Pyridinium methanesulfonate () Not reported High water solubility Oxime group may chelate metals
1-Methyl-β-carboline-3-carboxylate derivatives >200°C Limited solubility in water Thermally stable due to aromatic core
Boc-protected piperidine () Not reported Organic solvents Acid-labile Boc group

Key Observations :

  • The methyl sulfate counterion in the target compound enhances water solubility compared to iodide or methanesulfonate salts .
  • The butoxycarbonyl ester is more susceptible to hydrolysis than the Boc group due to the absence of steric protection .

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